[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
Description
(1-Benzyl-1H-imidazol-2-yl)methylamine (CAS: 915923-37-4, molecular formula: C₁₂H₁₅N₃, molecular weight: 201.27 g/mol) is a substituted imidazole derivative featuring a benzyl group attached to the imidazole ring and a methyl-substituted amine at the 2-position. This compound is structurally characterized by its heterocyclic core, which is modified to enhance lipophilicity and steric properties. Its synthesis typically involves alkylation or condensation reactions, as seen in analogous compounds (e.g., benzimidazole derivatives in and ). The methyl group on the amine may confer metabolic stability, while the benzyl substituent could enhance aromatic interactions in biological or material systems .
Properties
IUPAC Name |
1-(1-benzylimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBMBVSEYZPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-37-4 | |
| Record name | [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
3 Comparative Data Table of Preparation Methods
4 Detailed Research Findings and Notes
- The method involving cyanamide and N-benzyl-2,2-dimethoxyethylamine is well-documented for producing 1-benzyl-1H-imidazol-2-ylamine, a direct precursor or analog of the target compound, with high yield and purity.
- Industrial patent methods emphasize the importance of solvent choice (dichloromethane, tetrahydrofuran, acetone) and strong base catalysis to promote ring closure and N-benzylation without generating harmful byproducts, suitable for scale-up.
- Recent synthetic advances provide alternative catalytic and catalyst-free routes to imidazole derivatives with benzyl substitution, expanding the toolbox for preparing substituted imidazoles with methylamine side chains.
- Protecting groups such as NBoc on imidamides and the use of azides or triazoles as precursors allow for regioselective substitution and functional group tolerance.
- Temperature control and inert atmosphere conditions are critical across methods to avoid side reactions like polymerization or over-alkylation.
5 Summary
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The benzyl and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
(1-benzyl-1H-imidazol-2-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The benzyl and methylamine groups can enhance the compound’s binding affinity to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Amine Groups
- [(1-Benzyl-1H-imidazol-2-yl)methyl]amine (CAS: 22600-75-5): This analogue lacks the methyl group on the amine, resulting in a primary amine (-NH₂) instead of a methylamine (-NHCH₃). However, the primary amine may exhibit higher solubility in aqueous environments compared to the methylated derivative .
- 1-Methyl-1H-imidazol-2-amine (CAS: 6646-51-1): Features a methyl group directly on the imidazole nitrogen.
Analogues with Aromatic Substitutions
1-(2-Bromobenzyl)-1H-imidazol-2-amine (CAS: 1184269-43-9):
- 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (CAS: Not provided): Replaces benzyl with a naphthylmethyl group. Impact: The larger aromatic system enhances π-π stacking interactions, which may improve binding affinity in biological systems but reduce solubility .
Heterocyclic Variations
- N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine (): Incorporates a thiazole ring instead of imidazole.
Key Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|---|
| (1-Benzyl-1H-imidazol-2-yl)methylamine | 915923-37-4 | C₁₂H₁₅N₃ | Benzyl, methylamine | 201.27 | Enhanced lipophilicity, potential bioactivity |
| [(1-Benzyl-1H-imidazol-2-yl)methyl]amine | 22600-75-5 | C₁₁H₁₃N₃ | Benzyl, primary amine | 187.24 | Higher aqueous solubility |
| 1-(2-Bromobenzyl)-1H-imidazol-2-amine | 1184269-43-9 | C₁₀H₁₀BrN₃ | 2-Bromobenzyl, primary amine | 252.11 | Halogen bonding potential |
| 1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine | - | C₁₈H₁₇N₃ | Naphthylmethyl | 275.35 | Strong π-π interactions |
| N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine | - | C₁₁H₁₀N₄S | Thiazole, benzimidazole | 230.29 | Sulfur-enhanced stability |
Biological Activity
The compound (1-benzyl-1H-imidazol-2-yl)methylamine , also known as C-(1-benzyl-1H-imidazol-2-yl)-methylamine, has garnered attention for its diverse biological activities, particularly in cancer treatment and receptor modulation. This article explores its biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
Molecular Formula : CHN
SMILES : CNCC1=NC=CN1CC2=CC=CC=C2
InChIKey : SXQBMBVSEYZPFP-UHFFFAOYSA-N
The compound features an imidazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of (1-benzyl-1H-imidazol-2-yl)methylamine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety can inhibit enzymes by mimicking substrate binding sites.
- Receptor Modulation : It acts as an agonist for the melanocortin-1 receptor (MC1R), which is involved in various physiological processes including pigmentation and inflammation .
1. Anticancer Activity
Research indicates that (1-benzyl-1H-imidazol-2-yl)methylamine exhibits significant anticancer properties. It has been shown to inhibit the binding of p34 protein to NEDD4-1 protein, suggesting potential applications in cancer therapy.
2. Melanocortin Receptor Agonism
A derivative of the compound has been identified as a potent MC1R agonist, demonstrating metabolic stability and promising therapeutic effects against conditions like erythroblastic protoporphyria (EPP) .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
The unique structural features of (1-benzyl-1H-imidazol-2-yl)methylamine distinguish it from other imidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-1H-imidazole | Lacks methylamine group | Limited receptor activity |
| 1-Benzyl-2-methylimidazole | Contains a methyl group instead of methylamine | Reduced biological activity |
| [(1-benzylimidazol-2-yl)methanol] | Hydroxyl group instead of methylamine | Different interaction profile |
Q & A
Q. What are the optimal synthetic routes for (1-benzyl-1H-imidazol-2-yl)methylamine, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Nucleophilic substitution : Introducing the benzyl group to the imidazole ring under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) .
- Methylation : Using methylating agents (e.g., methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) to functionalize the amine group .
- Catalytic optimization : Palladium or copper catalysts may enhance coupling efficiency, particularly for imidazole ring formation .
- Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing (1-benzyl-1H-imidazol-2-yl)methylamine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying protons and carbons in the benzyl, imidazole, and methylamine moieties. For example, the benzyl protons appear as a multiplet near δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₅N₃) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks near 3100 cm⁻¹ (C-H aromatic stretching) and 1650 cm⁻¹ (C=N imidazole) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s structural configuration?
- Methodological Answer :
- Single-crystal X-ray diffraction : Using programs like SHELXL , researchers determine bond lengths, angles, and torsional conformations. For example, the dihedral angle between the benzyl and imidazole rings can clarify steric effects .
- Density Functional Theory (DFT) : Computational models predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries, which can be cross-validated with experimental data .
Q. What strategies can address contradictions in reported biological activities of (1-benzyl-1H-imidazol-2-yl)methylamine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and compare bioactivity. For instance, highlights how methoxy positioning influences solubility and antimicrobial potency .
- Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial testing) to minimize variability. Contradictions may arise from differences in cell lines or assay conditions .
Q. How can researchers model the compound’s interactions with biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., cytochrome P450). The imidazole nitrogen may coordinate with metal ions in active sites .
- Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) and thermodynamic parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
